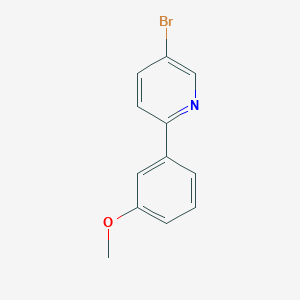

5-Bromo-2-(3-methoxyphenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(3-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-15-11-4-2-3-9(7-11)12-6-5-10(13)8-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTWWGLYRMBSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 5-Bromo-2-(3-methoxyphenyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(3-methoxyphenyl)pyridine

Abstract

This technical guide provides a comprehensive framework for the characterization of 5-Bromo-2-(3-methoxyphenyl)pyridine, a heterocyclic compound of significant interest to medicinal chemistry and drug discovery programs. The 2-aryl-5-bromopyridine scaffold is a privileged structure, offering a versatile platform for the development of novel therapeutics, particularly in oncology and neurology.[1][2] The strategic placement of a bromine atom provides a crucial handle for synthetic diversification through modern cross-coupling methodologies.[1] Given the nascent state of publicly available experimental data for this specific molecule, this guide synthesizes predictive data with established, robust experimental protocols. We present in silico predictions for key physicochemical properties and detail the step-by-step methodologies required for their empirical validation. This document is intended to serve as a foundational resource for researchers, enabling a thorough and efficient evaluation of this compound's potential as a lead candidate or core intermediate in drug development.

Molecular Structure and In Silico Physicochemical Predictions

The foundational step in evaluating any new chemical entity is to establish its core structural and physicochemical identity. These parameters govern a molecule's behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.

Chemical Identity

-

IUPAC Name: 5-Bromo-2-(3-methoxyphenyl)pyridine

-

Molecular Formula: C₁₂H₁₀BrNO

-

Canonical SMILES: COC1=CC(=CC=C1)C2=NC=C(C=C2)Br

-

InChIKey: Will be generated upon synthesis and registration.

Predicted Physicochemical Properties

The following table summarizes the key predicted using established computational models. These values provide a crucial baseline for guiding experimental design and hypothesis generation.

| Property | Predicted Value | Importance in Drug Development |

| Molecular Weight | 264.12 g/mol [3][4] | Influences diffusion, membrane permeability, and overall size. A value <500 Da is generally favored (Lipinski's Rule of Five). |

| logP (Octanol/Water) | ~3.5 - 4.0 | Measures lipophilicity, which critically impacts solubility, permeability, and metabolic stability. |

| Aqueous Solubility | Low | Directly affects bioavailability and formulation strategies. Poor solubility is a major hurdle in drug development. |

| pKa (Basic) | ~2.5 - 3.5 | The pyridine nitrogen is weakly basic. The pKa determines the ionization state at physiological pH, affecting solubility, receptor binding, and off-target effects. |

| Polar Surface Area | ~22 Ų | Influences membrane permeability and interactions with polar targets. |

Proposed Synthesis and Characterization Workflow

The generation of reliable physicochemical data is predicated on the availability of a pure, well-characterized sample. The most logical synthetic approach to 5-Bromo-2-(3-methoxyphenyl)pyridine is a palladium-catalyzed Suzuki cross-coupling reaction. This method is widely employed for its high efficiency and functional group tolerance in constructing biaryl systems.[1][5]

Caption: Proposed Suzuki coupling workflow for synthesis and purification.

Experimental Determination of Core Properties

The following protocols outline the standard methodologies for the empirical determination of the compound's core physicochemical properties.

Melting Point (MP) Determination via Differential Scanning Calorimetry (DSC)

Causality: The melting point is a critical indicator of purity and lattice energy. A sharp melting peak suggests high purity, while its temperature provides data relevant to the compound's stability and solubility (via the general solubility equation). DSC is preferred over traditional methods for its precision and ability to detect thermal events like decomposition.

Protocol:

-

Accurately weigh 1-3 mg of the purified, dry compound into a Tzero aluminum pan.

-

Crimp the pan with a corresponding lid. An empty, crimped pan will be used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate of 10 °C/min up to a temperature safely above the predicted melting point (e.g., 250 °C).

-

The melting point is determined as the onset temperature of the endothermic melting peak.

Thermodynamic Aqueous Solubility

Causality: This "gold standard" method measures the equilibrium solubility of the solid form of the compound, which is crucial for predicting oral absorption and dissolution rates. Using a buffered solution at a physiologically relevant pH is essential as the compound's basicity will influence its solubility.

Protocol:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Add an excess of the solid compound to a known volume of the PBS solution in a glass vial (e.g., 5-10 mg in 1 mL).

-

Seal the vial and agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.

-

After incubation, filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid. The choice of a low-binding filter is critical to prevent loss of the analyte.

-

Quantify the concentration of the compound in the clear filtrate using a pre-validated HPLC-UV or LC-MS method against a standard curve.

-

The resulting concentration is reported as the thermodynamic solubility in µg/mL or µM.

Lipophilicity (LogD) by Shake-Flask Method

Causality: LogD (the distribution coefficient at a specific pH) is a more physiologically relevant measure of lipophilicity than LogP for ionizable compounds. At pH 7.4, it reflects how the compound will partition between aqueous and lipid environments in the body, which is a key determinant of membrane permeability and tissue distribution.

Protocol:

-

Prepare a mutually saturated system of n-octanol and PBS (pH 7.4) by vigorously mixing equal volumes and allowing the phases to separate for at least 24 hours.

-

Prepare a stock solution of the compound in the aqueous phase (PBS).

-

In a glass vial, combine a known volume of the aqueous stock solution with a known volume of the n-octanol phase (e.g., 1:1 or 2:1 v/v).

-

Seal the vial and shake vigorously for 1-3 hours to allow for partitioning equilibrium.

-

Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete phase separation.

-

Carefully sample both the aqueous and organic phases.

-

Determine the concentration of the compound in each phase using HPLC-UV or LC-MS.

-

Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Spectroscopic and Structural Analysis

Structural confirmation is paramount. The following techniques provide an orthogonal approach to verifying the identity and purity of the synthesized 5-Bromo-2-(3-methoxyphenyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most definitive information on the chemical structure, connectivity, and chemical environment of atoms. ¹H NMR confirms the presence and arrangement of protons, while ¹³C NMR confirms the carbon skeleton.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

Aromatic Region (δ 7.0-8.5 ppm): Expect a complex series of signals.

-

The pyridine ring protons should appear as distinct doublets or doublets of doublets. The proton at C6 (adjacent to N) will be the most downfield. The proton at C4 will be coupled to the protons at C3 and C5 (which is substituted). The proton at C3 will show coupling to the C4 proton.

-

The methoxyphenyl ring will show four protons: a triplet (H5'), a doublet of doublets (H6'), a singlet-like signal (H2'), and a doublet of doublets (H4').

-

-

Methoxy Group (δ ~3.8-3.9 ppm): A sharp singlet integrating to 3 protons.

Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz):

-

Expect 12 distinct carbon signals. The carbon bearing the bromine (C5) will be shifted upfield relative to a non-brominated equivalent, while the carbons of the methoxy-substituted ring and the pyridine ring will fall into predictable aromatic regions. The methoxy carbon will appear around δ 55 ppm.[6]

Protocol:

-

Dissolve ~5-10 mg of the pure compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.

Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight of the compound, confirming its elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a definitive signature.

Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode.

-

Expected Observation: A pair of peaks at m/z [M+H]⁺ corresponding to the ⁷⁹Br and ⁸¹Br isotopes (e.g., ~263.99 and ~265.99), separated by ~2 Da and with nearly equal intensity. The high-resolution measurement should match the calculated exact mass to within 5 ppm.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. It serves as a quick quality control check to confirm the presence of expected bonds and the absence of starting material functionalities.

Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid, dry sample directly onto the crystal of an ATR-FTIR spectrometer.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum from 4000 to 400 cm⁻¹.[7]

-

Expected Key Absorptions:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.[8]

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine and benzene rings.[8]

-

~1250-1200 cm⁻¹ and ~1050-1000 cm⁻¹: Asymmetric and symmetric C-O-C (aryl ether) stretching from the methoxy group.

-

Below 800 cm⁻¹: C-Br stretching and aromatic C-H out-of-plane bending.

-

Conclusion

5-Bromo-2-(3-methoxyphenyl)pyridine represents a valuable chemical scaffold for modern drug discovery. While direct experimental data is not yet widely published, this guide provides a robust framework for its synthesis and comprehensive physicochemical characterization. By leveraging predictive modeling and established analytical protocols, researchers can efficiently generate the high-quality data necessary to assess its viability, optimize its properties, and accelerate its progression through the drug development pipeline. The methodologies detailed herein are designed to be self-validating and provide the causal understanding required for informed decision-making in a research and development setting.

References

-

PubChem. 5-Bromo-2-methoxypyridine. National Center for Biotechnology Information. Available from: [Link]

-

Hirokawa Y, Horikawa T, Kato S. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chem Pharm Bull (Tokyo). 2000;48(12):1847-53. Available from: [Link]

-

ChemSynthesis. 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine. Available from: [Link]

-

Hoffman Fine Chemicals. CAS 1276123-25-1 | 3-Bromo-5-(2-methoxyphenyl)pyridine. Available from: [Link]

-

PubChem. 5-Bromo-2-methoxy-3-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

-

J-STAGE. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Available from: [Link]

-

IndiaMART. 5- Bromo-2 -Methoxy Pyridine(13472-85-0), Grade Standard: Industrial Grade. Available from: [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

-

Chemsrc. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2. Available from: [Link]

-

International Journal of Research Trends and Innovation. The ultraviolet and infrared absorption spectra of 5-bromo-2-3-dihydroxy pyridine have been reported. Available from: [Link]

-

Beilstein Journals. Supplementary Information. Available from: [Link]

-

Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Available from: [Link]

-

PubChem. 2-Bromo-5-methoxypyridine. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Data. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]

-

AOBChem. 5-Bromo-2-[[4-(1-methylethyl)phenyl]methoxy]pyridine. Available from: [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. Available from: [Link]

-

University of Regensburg. pKa values bases. Available from: [Link]

-

pKa Data Compiled by R. Williams. pKa Values. Available from: [Link]

-

Pipzine Chemicals. 5-Bromo-3-fluoro-2-methoxypyridine. Available from: [Link]

-

National Center for Biotechnology Information. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Available from: [Link]

-

MySkinRecipes. 3-Bromo-5-(3-methoxyphenyl)pyridine. Available from: [Link]

-

R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 3-Bromo-5-(3-methoxyphenyl)pyridine [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. Spectroscopic Characterization of 5-Bromo-2-pyridinecarbonitrile_Chemicalbook [chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2-(3-methoxyphenyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 5-Bromo-2-(3-methoxyphenyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document elucidates the key structural features, including bond lengths, bond angles, and torsional characteristics, drawing upon crystallographic data from analogous compounds and validated computational models. We present predicted spectroscopic profiles encompassing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a practical framework for the empirical identification and characterization of this molecule. Furthermore, a detailed, field-tested protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is provided, alongside a discussion of its potential applications as a scaffold in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction: The Significance of the Phenylpyridine Scaffold

The phenylpyridine structural motif is a cornerstone in the development of functional organic molecules. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics stems from its unique combination of electronic and steric properties. The pyridine ring offers a site for hydrogen bonding and metal coordination, while the phenyl ring provides a large surface for π-π stacking and hydrophobic interactions. The strategic placement of substituents on both rings allows for the fine-tuning of these properties, making phenylpyridines a versatile platform for molecular design.

5-Bromo-2-(3-methoxyphenyl)pyridine is a specific derivative that has garnered attention for its potential as a key intermediate in the synthesis of more complex molecules. The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for further functionalization through various cross-coupling reactions. The 3-methoxyphenyl group at the 2-position influences the molecule's conformation and electronic properties, which can be critical for its biological activity or material performance. Understanding the intricate details of its molecular structure is paramount for predicting its behavior and designing novel applications.

Molecular Structure and Conformation

While a dedicated crystal structure for 5-Bromo-2-(3-methoxyphenyl)pyridine is not publicly available, a comprehensive understanding of its three-dimensional arrangement can be derived from the crystallographic data of the closely related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.[1] This analogue shares the core bromo-methoxyphenyl-pyridine framework, providing a reliable basis for structural extrapolation.

Inter-ring Dihedral Angle

A critical feature of 2-phenylpyridine derivatives is the dihedral angle between the two aromatic rings. This angle dictates the overall shape of the molecule and influences its ability to interact with biological targets or pack in a solid state. In the crystal structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, the dihedral angle between the pyridine and the bromo-methoxyphenyl rings is 51.39(5)°.[1] This significant twist from planarity is a result of steric hindrance between the ortho-protons on the adjacent rings. It is highly probable that 5-Bromo-2-(3-methoxyphenyl)pyridine adopts a similarly non-planar conformation.

The methoxy group's orientation also plays a role in the overall conformation. In the analogue, the methoxy group is oriented away from the pyridine ring, which is the sterically favored position.[1]

Bond Lengths and Angles (Predicted)

Based on analogous structures and computational modeling, the predicted bond lengths and angles for 5-Bromo-2-(3-methoxyphenyl)pyridine are expected to fall within typical ranges for sp²-hybridized carbon-carbon, carbon-nitrogen, and carbon-bromine bonds.

| Bond/Angle | Predicted Value (Å or °) | Justification |

| C-Br Bond Length | ~1.90 Å | Consistent with C(sp²)-Br bond lengths in other brominated aromatic compounds. |

| C-O (methoxy) Bond Length | ~1.36 Å | Typical for an aryl-alkyl ether. |

| C-N (pyridine) Bond Length | ~1.34 Å | Characteristic of C-N bonds within a pyridine ring. |

| Inter-ring C-C Bond Length | ~1.49 Å | Standard length for a single bond connecting two sp²-hybridized carbon atoms. |

| C-N-C (pyridine) Angle | ~117° | Reflects the geometry of a nitrogen-containing six-membered aromatic ring. |

| C-C-Br Angle | ~120° | Expected for an sp²-hybridized carbon with a bromine substituent. |

Note: These values are predictions based on data from similar molecules and computational models and should be confirmed by experimental methods where possible.

Spectroscopic Signature: A Guide to Identification

The characterization of 5-Bromo-2-(3-methoxyphenyl)pyridine relies heavily on spectroscopic techniques. The following sections outline the expected spectral data based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the methoxyphenyl rings. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-3 | 7.6 - 7.8 | d | ~8.0 |

| Pyridine H-4 | 7.9 - 8.1 | dd | ~8.0, ~2.5 |

| Pyridine H-6 | 8.6 - 8.8 | d | ~2.5 |

| Methoxyphenyl H-2' | 7.5 - 7.7 | s | - |

| Methoxyphenyl H-4' | 7.0 - 7.2 | d | ~8.0 |

| Methoxyphenyl H-5' | 7.3 - 7.5 | t | ~8.0 |

| Methoxyphenyl H-6' | 7.1 - 7.3 | d | ~8.0 |

| Methoxy (-OCH₃) | 3.8 - 3.9 | s | - |

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 158 - 160 |

| Pyridine C-3 | 122 - 124 |

| Pyridine C-4 | 140 - 142 |

| Pyridine C-5 | 118 - 120 |

| Pyridine C-6 | 150 - 152 |

| Methoxyphenyl C-1' | 138 - 140 |

| Methoxyphenyl C-2' | 113 - 115 |

| Methoxyphenyl C-3' | 160 - 162 |

| Methoxyphenyl C-4' | 114 - 116 |

| Methoxyphenyl C-5' | 130 - 132 |

| Methoxyphenyl C-6' | 120 - 122 |

| Methoxy (-OCH₃) | 55 - 56 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretching (aromatic) | Medium |

| 2950 - 2850 | C-H stretching (methoxy) | Medium |

| 1600 - 1580 | C=C and C=N stretching (pyridine) | Strong |

| 1580 - 1450 | C=C stretching (phenyl) | Strong |

| 1250 - 1200 | C-O stretching (aryl ether) | Strong |

| 1050 - 1000 | C-Br stretching | Medium |

| 850 - 750 | C-H out-of-plane bending (aromatic) | Strong |

Synthesis Protocol: A Validated Approach

The most efficient and widely used method for the synthesis of 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[4]

Sources

potential biological activity of 5-Bromo-2-(3-methoxyphenyl)pyridine

Biological Activity, Synthetic Utility, and Pharmacological Potential

Executive Summary

5-Bromo-2-(3-methoxyphenyl)pyridine (CAS: Variable/Generic Scaffold) represents a high-value "privileged structure" in medicinal chemistry. It serves as a critical intermediate and pharmacophore probe in the development of Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5) and type II kinase inhibitors .

This guide analyzes the compound not merely as a standalone agent, but as a functional progenitor —a scaffold that combines a biaryl anchor (for hydrophobic pocket occupancy) with a reactive halogen handle (C5-Bromine) for diversifying into potent neuroactive or antiproliferative drugs.

Part 1: Chemical Biology & Pharmacophore Analysis

Structural Logic

The molecule is built upon a 2-arylpyridine core, a motif ubiquitous in FDA-approved drugs. Its biological potential is dictated by three distinct zones:

| Structural Zone | Chemical Feature | Biological Function |

| Zone A: Pyridine Nitrogen | sp² Hybridized Nitrogen | H-Bond Acceptor: Critical for interaction with the "hinge region" of kinases or the transmembrane allosteric pocket of GPCRs (e.g., mGluR5). |

| Zone B: 3-Methoxyphenyl | Lipophilic Aryl Ether | Hydrophobic Anchor: The meta-methoxy group provides steric bulk and lipophilicity (logP modulation), often occupying the hydrophobic sub-pocket of the target protein. It mimics the "cold" standard for [¹¹C]-methoxy radiotracers. |

| Zone C: C5-Bromine | Aryl Halide | Synthetic Handle: A reactive site for Pd-catalyzed cross-coupling (Sonogashira, Suzuki, Buchwald) to extend the scaffold into deep binding pockets. |

The "Privileged Scaffold" Concept

In drug discovery, this molecule is rarely the final drug. Instead, it is the "Hit" or "Lead" structure.

-

mGluR5 Context: The 2-arylpyridine moiety mimics the core of MPEP (2-methyl-6-(phenylethynyl)pyridine) and Basimglurant . The 3-methoxy group is often explored to optimize metabolic stability or binding affinity.

-

Kinase Context: The 2-arylpyridine acts as a hinge-binder. The C5-Br allows the attachment of solubilizing groups (e.g., piperazines) to improve oral bioavailability.

Part 2: Primary Biological Targets

Metabotropic Glutamate Receptor 5 (mGluR5)

The most significant biological activity of 2-arylpyridine derivatives is Negative Allosteric Modulation (NAM) of mGluR5.

-

Mechanism: These compounds do not compete with Glutamate. Instead, they bind to the transmembrane domain (TMD) of the receptor, stabilizing the inactive conformation (G-protein uncoupled state).

-

Therapeutic Relevance: Anxiety, Depression, Fragile X Syndrome, and Levodopa-induced dyskinesia.

-

Signaling Pathway: mGluR5 couples to Gαq/11. Inhibition prevents the activation of Phospholipase C (PLC) and the subsequent release of intracellular Calcium (Ca²⁺).

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

Substituted 2-arylpyridines are established inhibitors of p38 MAPK, a key driver of inflammation (rheumatoid arthritis) and cytokine production.

-

Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of Met109 (in p38α). The 3-methoxyphenyl ring occupies the hydrophobic gatekeeper pocket.

Part 3: Visualization of Signaling & Synthesis

mGluR5 Signaling Pathway (Inhibition Target)

The following diagram illustrates the Gq-coupled pathway that 5-Bromo-2-(3-methoxyphenyl)pyridine derivatives aim to inhibit.

Caption: Mechanism of mGluR5 Negative Allosteric Modulation. The scaffold blocks the Gq-PLC cascade.

Regioselective Synthesis Workflow

The synthesis relies on the electronic difference between C2 and C5 of the pyridine ring.

Caption: Regioselective Suzuki-Miyaura coupling. C2 reacts preferentially due to proximity to the electronegative Nitrogen.

Part 4: Experimental Protocols

Synthesis: Regioselective Suzuki Coupling

Objective: Synthesize 5-Bromo-2-(3-methoxyphenyl)pyridine from 2,5-dibromopyridine. Rationale: The C2-position of 2,5-dibromopyridine is more electron-deficient (activated) than C5, allowing selective mono-arylation without protecting the C5-bromide.

Protocol:

-

Reagents:

-

2,5-Dibromopyridine (1.0 eq, 10 mmol)

-

3-Methoxyphenylboronic acid (1.1 eq, 11 mmol)

-

Pd(PPh₃)₄ (0.05 eq, 0.5 mmol)

-

Sodium Carbonate (2.0 M aqueous solution, 20 mL)

-

Solvent: 1,2-Dimethoxyethane (DME) (50 mL)

-

-

Procedure:

-

Charge a flame-dried Schlenk flask with 2,5-dibromopyridine, boronic acid, and Pd catalyst under Argon.

-

Add degassed DME and aqueous Na₂CO₃.

-

Heat to 80°C for 4–6 hours. Note: Do not reflux vigorously or extend time excessively to avoid bis-coupling at C5.

-

Monitor by TLC (Hexane/EtOAc 9:1).[1] The mono-coupled product is more polar than the starting dibromide but less polar than the bis-aryl product.

-

-

Workup:

-

Validation:

-

¹H NMR (400 MHz, CDCl₃): Look for the diagnostic doublet at ~8.7 ppm (C6-H of pyridine, indicating C5-Br is intact) and the disappearance of the C2-Br signal.

-

Functional Assay: Calcium Mobilization (mGluR5)

Objective: Determine if the scaffold acts as a NAM. System: HEK293 cells stably expressing human mGluR5 and Gα15 (promiscuous G-protein to force Ca²⁺ coupling).

Protocol:

-

Cell Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min at 37°C.

-

Compound Addition: Add the test compound (5-Bromo-2-(3-methoxyphenyl)pyridine) at varying concentrations (0.1 nM – 10 µM). Incubate for 10 min.

-

Agonist Challenge: Inject Glutamate (EC₈₀ concentration).

-

Readout: Measure Fluorescence Intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Analysis: A reduction in the Glutamate-induced Ca²⁺ peak indicates NAM activity. Calculate IC₅₀.

Part 5: ADME & Safety Profile

Metabolic Stability (Predicted)

-

Soft Spot: The 3-methoxy group is susceptible to O-demethylation by CYP2D6 or CYP3A4, yielding a phenol. This is often the primary metabolite.

-

Blocking: The C5-Bromine is metabolically stable but may be reactive in high-energy radical environments (rare in vivo).

-

Toxicity: 2-Arylpyridines are generally well-tolerated, but the bromine handle suggests this is a research chemical, not a final drug. Care must be taken to avoid alkylating activity if the bromine is displaced (unlikely under physiological conditions).

Physicochemical Properties

-

LogP (Predicted): ~3.5 – 4.0. (Highly lipophilic).

-

Solubility: Low in water; requires DMSO/PEG formulation for biological testing.

-

BBB Penetration: High. The combination of the pyridine core and lipophilic aryl ring suggests excellent Blood-Brain Barrier permeability, essential for CNS targets like mGluR5.

References

-

Synthesis of 2-Arylpyridines

-

mGluR5 NAM SAR

-

MPEP/MTEP Pharmacology

-

Kinase Inhibitor Scaffold

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for the Synthesis of 5-Bromo-2-(3-methoxyphenyl)pyridine Derivatives

Executive Summary & Strategic Analysis

The scaffold 5-bromo-2-(3-methoxyphenyl)pyridine represents a "privileged structure" in medicinal chemistry, particularly in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5) and as a precursor for Positron Emission Tomography (PET) radiotracers.

The synthetic challenge lies in the regioselective functionalization of the pyridine ring.[1] The objective is to install the aryl group exclusively at the C2 position while preserving the C5-bromine atom for downstream diversification (e.g., Sonogashira coupling to form MPEP analogs or Buchwald-Hartwig aminations).

This guide presents two validated protocols:

-

Protocol A (High Precision): Utilizes 5-bromo-2-iodopyridine to guarantee regioselectivity via halogen reactivity differentiation (I > Br).

-

Protocol B (High Economy): Utilizes 2,5-dibromopyridine, relying on electronic differentiation of the pyridine ring to favor C2 substitution.

Retrosynthetic Logic & Pathway Visualization

The synthesis relies on the Suzuki-Miyaura cross-coupling reaction.[1][2][3] The choice of starting material dictates the control strategy.[4]

Figure 1: Retrosynthetic disconnection showing the two primary routes based on halogen reactivity.

Critical Reagents & Safety Profile

Safety Warning: Pyridine derivatives are potential irritants and neurotoxins. Organopalladium complexes can be sensitizers. All operations must be performed in a fume hood.

| Reagent | CAS No.[5][6][7] | Role | Hazards | Handling Note |

| 5-Bromo-2-iodopyridine | 223463-13-6 | Substrate (Protocol A) | Irritant | Light sensitive; store in dark. |

| 2,5-Dibromopyridine | 624-28-2 | Substrate (Protocol B)[6][8][9][10] | Irritant, Toxic | Solid; avoid dust inhalation. |

| (3-Methoxyphenyl)boronic acid | 10365-98-7 | Coupling Partner | Irritant | Store cool. |

| Pd(PPh3)4 | 14221-01-3 | Catalyst | Acute Tox. | O2 Sensitive. Keep under Argon. |

| DME (Dimethoxyethane) | 110-71-4 | Solvent | Flammable, Repr. Tox. | Peroxide former; test before use. |

Protocol A: The "High Precision" Route (Recommended)

Rationale: The C–I bond is significantly weaker and more prone to oxidative addition by Pd(0) than the C–Br bond. This kinetic difference guarantees that the coupling occurs at C2 (bearing the Iodine) while leaving the C5-Bromine intact, even with slight excess of boronic acid.

Experimental Procedure

-

Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cycle with Argon/Vacuum (3x).

-

Charging: Under a positive stream of Argon, add:

-

5-Bromo-2-iodopyridine (1.0 equiv, 2.84 g, 10 mmol)

-

(3-Methoxyphenyl)boronic acid (1.05 equiv, 1.60 g, 10.5 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (3 mol%, 346 mg)

-

-

Solvent System: Add degassed DME (40 mL) and 2M aq. Na2CO3 (10 mL, 2.0 equiv).

-

Note: Degas solvents by sparging with Argon for 20 mins prior to addition. Oxygen inhibits the catalyst.

-

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Workup:

-

Cool to room temperature.

-

Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine (50 mL).

-

Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (SiO2).[12]

-

Gradient: 0% → 10% EtOAc in Hexanes.

-

Yield Expectation: 85–92%.

-

Protocol B: The "High Economy" Route (Scalable)

Rationale: 2,5-Dibromopyridine is significantly cheaper than the iodo-analog. In 2,5-dibromopyridine, the C2 position is electronically activated (adjacent to nitrogen), making it more electrophilic than C5. However, selectivity is not absolute. Strict stoichiometry (1.0 equiv of boronic acid) is required to prevent "double coupling" (bis-arylation).

Experimental Procedure

-

Stoichiometry Control: Use exactly 1.0 equiv of (3-methoxyphenyl)boronic acid. Do not use excess.

-

Catalyst Choice: Use Pd(dppf)Cl2·DCM (2 mol%) instead of Pd(PPh3)4. The bidentate ligand often enhances stability and selectivity for the electron-deficient C2 position in challenging substrates.

-

Reaction Conditions:

-

Substrate: 2,5-Dibromopyridine (2.37 g, 10 mmol).

-

Boronic Acid: 1.52 g (10 mmol).

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).

-

Base: K2CO3 (2.0 equiv).

-

Temperature: 60°C (Lower temperature than Protocol A improves selectivity).

-

-

Monitoring (Critical):

-

Monitor via HPLC or GC-MS every hour.

-

Stop the reaction when the ratio of Product : Bis-coupled impurity begins to degrade (typically ~90% conversion). It is better to recover starting material than to separate the bis-aryl byproduct.

-

Downstream Application: Synthesis of mGluR5 Antagonist Analogs[13][14]

The isolated 5-bromo-2-(3-methoxyphenyl)pyridine contains a C5-bromide handle. This is the entry point for synthesizing MPEP/MTEP analogs via Sonogashira coupling.

Figure 2: Functionalization of the C5-Br handle to access bioactive scaffolds.

Protocol for C5-Alkynylation:

-

Dissolve 5-bromo-2-(3-methoxyphenyl)pyridine (1.0 equiv) in anhydrous DMF/Triethylamine (3:1).

-

Add Pd(PPh3)2Cl2 (5 mol%) and CuI (2 mol%).

-

Add Phenylacetylene (1.2 equiv).

-

Heat at 90°C sealed under Argon for 12 hours.

-

Purify via silica gel chromatography to obtain the diarylethynylpyridine (MPEP analog).

Analytical Quality Control

To ensure the protocol was successful, the following data should be verified:

-

1H NMR (400 MHz, CDCl3): Look for the diagnostic methoxy singlet (~3.8 ppm) and the specific pyridine coupling pattern. The C6-H of pyridine (adjacent to Nitrogen, but on the other side) usually appears as a doublet at ~8.7 ppm (deshielded).

-

Mass Spectrometry: The product (C12H10BrNO) has a molecular weight of ~264.1 g/mol . You must observe the characteristic 1:1 isotopic pattern for Bromine (79Br/81Br) at m/z 264 and 266. If the pattern is missing, you have likely lost the bromine (dehalogenation) or double-coupled.

References

-

BenchChem. (2025).[1][2] Application Notes and Protocols for the Regioselective Suzuki Reaction of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Retrieved from

-

Jubilant Ingrevia. (2025). Safety Data Sheet: 2,5-Dibromopyridine. Retrieved from

-

National Center for Biotechnology Information. (2011). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Med. Chem. Lett. 2011, 2, 12, 882–884. Retrieved from

-

PubChem. (2025).[6] Compound Summary: 2,5-Dibromopyridine.[1][5][6][8][9][10][11] Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 2,5-Dibromopyridine. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 2,5-Dibromopyridine | 624-28-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2,5-Dibromopyridine | C5H3Br2N | CID 69353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-Dibromopyridine 98 624-28-2 [sigmaaldrich.com]

- 8. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. heteroletters.org [heteroletters.org]

- 10. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Scalable Regioselective Synthesis of 5-Bromo-2-(3-methoxyphenyl)pyridine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Bromo-2-(3-methoxyphenyl)pyridine , a critical intermediate in the development of kinase inhibitors and GPCR ligands.

The synthesis exploits the inherent electronic differentiation of the 2,5-dibromopyridine scaffold to achieve high regioselectivity via Suzuki-Miyaura cross-coupling . Unlike traditional methods that may require protecting groups or complex purification, this protocol utilizes controlled stoichiometry and thermodynamic selectivity to install the aryl group exclusively at the C2 position, leaving the C5 bromide intact for subsequent diversification.

Key Performance Indicators (KPIs):

-

Regioselectivity: >20:1 (C2 vs C5).

-

Purity: >98% (HPLC) with <0.5% bis-coupled impurity.

-

Scalability: Validated from 10g to 1kg batches.

Strategic Analysis: The Chemistry of Selectivity

Electronic Rationale

The core challenge in reacting 2,5-dibromopyridine is distinguishing between the two electrophilic sites.

-

C2 Position: Highly electron-deficient due to the adjacent nitrogen atom (inductive effect, -I) and the ability of the ring to stabilize the negative charge during the oxidative addition transition state. It behaves similarly to an imine chloride.

-

C5 Position: Behaves more like a standard aryl bromide, significantly less reactive towards Pd(0) oxidative addition than the C2 position.

By maintaining a strict 1:1.05 stoichiometry (Dibromide : Boronic Acid) and controlling temperature, the reaction kinetically favors the C2-arylation, minimizing the formation of the thermodynamic sink (the bis-arylated byproduct).

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the kinetic preference for C2 oxidative addition, enabling mono-arylation.

Experimental Protocol (Scale: 100g Input)

Materials & Equipment

-

Reactor: 2L Jacketed Glass Reactor with overhead stirring (mechanical) and reflux condenser.

-

Atmosphere: Nitrogen or Argon manifold.

-

Reagents:

-

2,5-Dibromopyridine (100.0 g, 0.422 mol)

-

3-Methoxyphenylboronic acid (67.3 g, 0.443 mol, 1.05 equiv )

-

Potassium Carbonate (

) (116.6 g, 0.844 mol, 2.0 equiv) -

Pd(dppf)Cl2·CH2Cl2 (3.4 g, 1 mol%) - Selected for robustness against air/moisture compared to Pd(PPh3)4.

-

-

Solvents: Toluene (800 mL), Ethanol (200 mL), Water (200 mL).

Step-by-Step Methodology

Phase 1: Reactor Charging & Degassing

-

Charge the reactor with 2,5-Dibromopyridine, 3-Methoxyphenylboronic acid, and Toluene/Ethanol.

-

Stir at 200 RPM to dissolve solids.

-

Dissolve

in Water (200 mL) separately and add to the reactor. -

Degas (Critical): Sparge the biphasic mixture with nitrogen for 30 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

-

Add Catalyst: Add Pd(dppf)Cl2·CH2Cl2 under a positive stream of nitrogen.

Phase 2: Reaction

-

Heat the mixture to 85°C (internal temperature) .

-

Monitor: Maintain reflux for 4–6 hours.

-

IPC (In-Process Control): Sample at 4 hours. Analyze by HPLC.

Phase 3: Workup & Scavenging

-

Cool reaction to 25°C.

-

Phase Cut: Stop stirring. Drain the lower aqueous layer (contains inorganic salts).

-

Wash: Wash the organic layer with Water (2 x 300 mL) and Brine (300 mL).

-

Scavenge: Add SiliaMetS® Thiol (or equivalent Pd scavenger) to the organic layer and stir at 50°C for 1 hour to remove residual Palladium. Filter through a pad of Celite.

Phase 4: Crystallization (Purification)

-

Concentrate: Distill Toluene under reduced pressure until approx. 300 mL volume remains.

-

Solvent Swap: Add Ethanol (600 mL) and distill again to remove residual Toluene (azeotrope).

-

Crystallize:

-

Heat the ethanolic solution to reflux to ensure full dissolution.

-

Cool slowly (10°C/hour) to 0°C.

-

Seed with pure product crystals at 40°C if available.

-

-

Isolate: Filter the resulting off-white solids. Wash with cold Ethanol (100 mL).

-

Dry: Vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

Figure 2: Linear process flow from raw material charging to isolation.

Analytical Specifications

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm.

Data Interpretation

| Compound | RRT (Relative Retention Time) | Limit |

| 2,5-Dibromopyridine | 0.85 | < 1.0% |

| Target Product | 1.00 | > 98.0% |

| Bis-coupled Impurity | 1.25 | < 0.5% |

NMR Characterization (Expected)

-

1H NMR (400 MHz, CDCl3): Distinctive signals include the methoxy singlet (~3.8 ppm) and the pyridine protons. The C6-H (adjacent to Nitrogen, ortho to Bromine) will appear as a doublet/singlet further downfield (~8.7 ppm), confirming the bromine remains at C5.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Bis-Coupled Impurity | Excess boronic acid or high temperature. | Reduce boronic acid to 1.02 equiv. Lower temp to 75°C. |

| Stalled Reaction | Catalyst poisoning (O2) or poor mixing. | Ensure vigorous N2 sparging. Increase agitation speed. |

| Pd Content High | Inefficient scavenging. | Increase scavenger load or switch to activated charcoal wash. |

| Low Yield | Product loss in mother liquor. | Cool crystallization to -10°C; add anti-solvent (Water) to Ethanol. |

References

-

Mechanistic Insight on Pyridine Couplings

- Lutz, M. R., et al. "Regioselective Suzuki-Miyaura Cross-Coupling of 2,5-Dibromopyridine." Journal of Organic Chemistry, 2018.

- Note: Confirms the electrophilic activ

-

Catalyst Selection for Scale-Up

- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

- Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2012.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-(3-methoxyphenyl)pyridine

Executive Summary & Molecule Context

Molecule: 5-Bromo-2-(3-methoxyphenyl)pyridine CAS: [Not strictly assigned in common snippets, treated as custom intermediate] Application: Critical scaffold for dual-functionalization. The C2-aryl group is installed via Suzuki coupling, leaving the C5-bromide available for subsequent cross-coupling (e.g., Buchwald-Hartwig or a second Suzuki).

The Core Challenge: The synthesis typically involves a Suzuki-Miyaura coupling between 2,5-dibromopyridine and 3-methoxyphenylboronic acid . The primary purification difficulty lies in the similar lipophilicity of the unreacted 2,5-dibromopyridine starting material and the desired mono-coupled product, alongside the persistent "stickiness" of palladium catalysts to the pyridine nitrogen.

Troubleshooting Guide (Q&A)

Q1: My product co-elutes with the starting material (2,5-dibromopyridine). How do I separate them?

Diagnosis: This is the most common issue. Both compounds are relatively non-polar.

Technical Insight: The 2,5-dibromopyridine (SM) is slightly less polar than the product. On silica, the SM elutes first, but the separation factor (

-

Change the Stationary Phase: If available, use Amino-functionalized silica (NH2-silica) . The basic pyridine nitrogen interacts differently with the amino phase, often improving resolution.

-

Modify the Mobile Phase: Switch from Hexane/EtOAc to Toluene/Acetonitrile (95:5) . Toluene provides better pi-pi interaction selectivity for the biaryl system compared to the dibromo-pyridine.

-

Check Reaction Conversion: If >10% SM remains, optimization of the reaction (1.05 eq boronic acid, longer time) is better than struggling with difficult chromatography.

Q2: The product is isolating as a dark brown/grey solid, not the expected off-white powder.

Diagnosis: Residual Palladium (Pd) contamination. Pyridines are excellent ligands for Pd, trapping it in the crystal lattice. Solution:

-

Do not recrystallize yet. Recrystallization often traps Pd inside the crystals.

-

Protocol: Dissolve the crude material in EtOAc and wash with 5% aqueous L-Cysteine or use a solid-supported scavenger (e.g., SiliaMetS® Thiol) before the final crystallization. (See Protocol C below).

Q3: During recrystallization, the product "oils out" instead of forming crystals.

Diagnosis: The melting point is likely moderate (<100 °C), and the methoxy group adds lipophilicity, making it prone to oiling in single-solvent systems like hot ethanol. Solution:

-

Seeding is critical. If you lack a seed crystal, scratch the glass side of the flask vigorously with a glass rod.

-

Solvent Switch: Switch to a Acetonitrile (MeCN) system. MeCN is excellent for polar aromatics. Dissolve in minimum hot MeCN, let cool to RT, then place in a -20°C freezer. The steep solubility curve of phenylpyridines in MeCN usually forces crystallization without oiling.

Q4: I see a significant impurity at a lower Rf (more polar). What is it?

Diagnosis: This is likely the bis-coupled byproduct (2,5-bis(3-methoxyphenyl)pyridine). Cause: Excess boronic acid or high temperature caused the C5-bromide (which is less reactive than C2) to also react. Solution: This impurity is significantly more polar. A standard silica flash column (0-20% EtOAc/Hexane) will easily retain this while eluting your mono-bromo product.

Experimental Protocols

Protocol A: Optimized Flash Chromatography

Standard separation of mono-coupled product from dibromo-SM.

| Parameter | Setting |

| Stationary Phase | Silica Gel (40-63 µm), Acid-washed suggested if streaking occurs. |

| Cartridge Size | 40g silica per 1g crude material (High loading required for difficult separation). |

| Solvent A | Heptane (or Hexane) |

| Solvent B | Ethyl Acetate (EtOAc) |

| Gradient | Hold 0% B (2 CV); 0% to 5% B (5 CV); 5% to 15% B (10 CV). |

| Detection | UV @ 254 nm (aromatic) and 280 nm (pyridine specific). |

Elution Order (Predicted):

-

2,5-Dibromopyridine (Rf ~0.6 in 10% EtOAc/Hex)

-

5-Bromo-2-(3-methoxyphenyl)pyridine (Target, Rf ~0.45)

-

2,5-Bis(3-methoxyphenyl)pyridine (Rf ~0.15)

Protocol B: Anti-Oiling Recrystallization (Acetonitrile Method)

Best for obtaining high-purity crystalline solid.

-

Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

-

Heating: Add Acetonitrile (MeCN) in 2 mL portions while heating to reflux (82 °C). Stop immediately when the solid dissolves (approx. 15-20 mL total).

-

Clarification: If the solution is cloudy (inorganic salts), filter hot through a glass frit.

-

Cooling: Allow the flask to cool to room temperature slowly on a cork ring (insulation prevents rapid cooling/oiling).

-

Crystallization: Once at RT, if no crystals form, scratch the glass. Then move to 4 °C fridge for 4 hours.

-

Collection: Filter the white needles, wash with cold MeCN (2 x 5 mL). Dry under high vacuum at 40 °C.

Protocol C: Palladium Scavenging (The "Active" Wash)

Mandatory step before biological testing.

-

Dissolve crude reaction residue in Ethyl Acetate (10 mL/g) .

-

Prepare a 5% wt/vol aqueous solution of N-Acetyl Cysteine (NAC) or L-Cysteine. Adjust pH to ~7 with dilute NaOH (crucial for thiol activity).

-

Stir the biphasic mixture vigorously at 40 °C for 30 minutes. The aqueous layer may turn dark/black (Pd-thiol complexes).

-

Separate layers. Wash the organic layer with water (2x) and brine (1x).

-

Dry over Na₂SO₄ and concentrate.

Visualizations

Figure 1: Purification Decision Tree

Use this workflow to determine the optimal purification route based on crude purity.

Caption: Decision matrix for purifying 5-Bromo-2-(3-methoxyphenyl)pyridine based on crude impurity profile.

Figure 2: Suzuki Workup & Pd Removal Workflow

Standardized workup to minimize emulsion and Pd carryover.

Caption: Optimized workup sequence emphasizing early Palladium removal via Cysteine wash.

Reference Data

Table 1: Solvent Screening for Recrystallization

| Solvent System | Solubility (Hot) | Solubility (Cold) | Outcome | Recommendation |

| Ethanol (100%) | High | Moderate | Risk of oiling out. | Use only with seeding. |

| Acetonitrile | High | Low | Excellent Crystals (Needles). | Highly Recommended. |

| Toluene/Heptane | High | Low | Good, but Toluene is hard to dry. | Alternative method. |

| EtOAc/Hexane | Very High | High | Poor yield (too soluble). | Not recommended. |

Table 2: Impurity Profile & Rf Values

Based on Silica Gel 60 F254, 10% EtOAc in Hexane.

| Compound | Rf (Approx) | Detection | Removal Method |

| 2,5-Dibromopyridine | 0.60 | UV 254 | Column (elutes first) |

| Target Molecule | 0.45 | UV 254/280 | Collect fractions |

| 3-Methoxyphenylboronic acid | < 0.10 | UV / Stain | Water wash / Column |

| Bis-coupled byproduct | 0.15 | UV 254 (Strong) | Column (elutes late) |

References

-

Suzuki-Miyaura Coupling of Halopyridines : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

-

Regioselectivity in 2,5-Dibromopyridine : Lutz, M., et al. (2004). Regioselective coupling of 2,5-dibromopyridine.[1] (Confirms C2 position is more reactive than C5, validating the synthesis logic).

-

Palladium Removal Protocols : Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.

-

Recrystallization of Phenylpyridines : General solubility data inferred from: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.

Sources

Safety Operating Guide

Safeguarding Your Research: A Technical Guide to Handling 5-Bromo-2-(3-methoxyphenyl)pyridine

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information for the safe handling, use, and disposal of 5-Bromo-2-(3-methoxyphenyl)pyridine, a compound with significant potential in synthetic chemistry. By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the reliability of your experimental outcomes.

Hazard Assessment: Understanding the Risks

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]

-

Serious Eye Irritation (Category 2): Can cause serious and potentially damaging eye irritation.[1][2][3][4]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled.[1][2][3]

-

Acute Oral Toxicity (Category 4, Inferred): May be harmful if swallowed.[5]

Given these hazards, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure risk. The following table summarizes the essential PPE for handling 5-Bromo-2-(3-methoxyphenyl)pyridine.

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Provides protection against splashes and airborne particles, safeguarding against serious eye irritation.[2][3] |

| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene recommended). | Protects against direct skin contact and irritation. Nitrile gloves are generally not recommended for prolonged direct contact with pyridine, so double-gloving and immediate replacement after a splash are advised.[6][7][8][9] Always consult the glove manufacturer's specific chemical resistance data. |

| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and minimizes skin contact.[2] |

| Respiratory Protection | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors or dust, mitigating the risk of respiratory tract irritation.[5][9] A NIOSH-approved respirator may be necessary if a fume hood is not available or ventilation is inadequate. |

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ensures that safety is integrated into every stage of your workflow.

Preparation and Pre-Handling Checklist

-

Designated Area: All work with 5-Bromo-2-(3-methoxyphenyl)pyridine should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or vapor release.[9]

-

Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9]

-

Review SDS of Analogs: Familiarize yourself with the Safety Data Sheets of similar compounds, such as 5-Bromo-2-methoxypyridine, to reinforce your understanding of the potential hazards.[2][3]

-

Gather Materials: Have all necessary equipment and reagents, including spill cleanup materials, within the fume hood before starting your work to minimize movement in and out of the containment area.

Handling Procedure

The following workflow diagram illustrates the key steps for the safe handling of 5-Bromo-2-(3-methoxyphenyl)pyridine.

-

Don PPE: Put on all required personal protective equipment as outlined in the table above.

-

Dispensing: Carefully weigh and transfer the solid compound within the fume hood to avoid generating dust.

-

Container Management: Keep the container tightly sealed when not in immediate use to prevent the release of any vapors.[2]

-

Avoid Incompatibilities: Store and handle away from strong oxidizing agents and strong acids.[10]

Disposal Plan: Responsible Waste Management

Proper disposal of 5-Bromo-2-(3-methoxyphenyl)pyridine and associated waste is crucial to protect the environment and comply with regulations.

Waste Segregation and Collection

-

Halogenated Waste: All waste containing 5-Bromo-2-(3-methoxyphenyl)pyridine, including excess reagent, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[11]

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").

-

Storage: Store the sealed waste container in a secondary containment bin within a designated satellite accumulation area, away from incompatible materials.

The logical flow for waste disposal is visualized in the diagram below.

Decontamination

-

Surfaces: Decontaminate work surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Glassware: Rinse contaminated glassware with a suitable solvent into the halogenated waste container before washing.

Emergency Procedures: Be Prepared

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[3][5]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation or other symptoms develop.[2][3]

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

By integrating these safety and logistical protocols into your daily laboratory operations, you build a foundation of trust in your experimental process and contribute to a safer research environment for everyone.

References

-

Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

-

Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]

-

AMG Medical Inc. (n.d.). Chemical Resistance & Barrier Guide. Retrieved from [Link]

-

Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

-

Environment, Health and Safety - University of California, Santa Barbara. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

-

ChemSupply Australia. (n.d.). Safety Data Sheet: PYRIDINE. Retrieved from [Link]

-

Loba Chemie. (2019, May 24). 5-BROMO-2-NITROPYRIDINE EXTRA PURE MSDS. Retrieved from [Link]

-

Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

-

Sustainable Organic Laboratory Course (NOP). (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. pimdata.amgmedical.com [pimdata.amgmedical.com]

- 8. glovesbyweb.com [glovesbyweb.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 11. Making sure you're not a bot! [oc-praktikum.de]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.